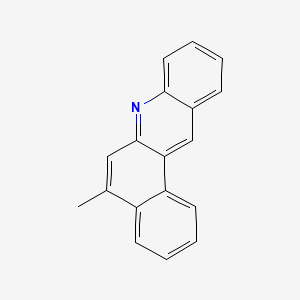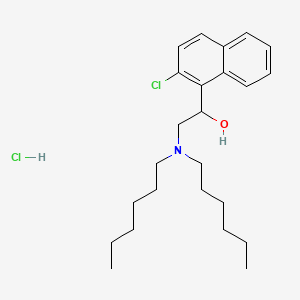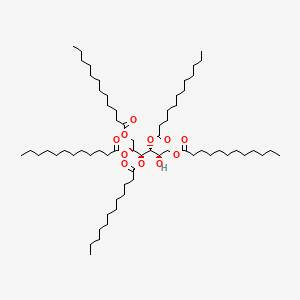
D-Glucitol 1,3,4,5,6-pentalaurate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Glucitol 1,3,4,5,6-pentalaurate is a chemical compound with the molecular formula C66H124O11 and a molecular weight of 1093.68416 . It is a derivative of D-glucitol (also known as sorbitol), where five hydroxyl groups are esterified with lauric acid. This compound is known for its amphiphilic properties, making it useful in various applications, including as a surfactant and emulsifier.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of D-Glucitol 1,3,4,5,6-pentalaurate typically involves the esterification of D-glucitol with lauric acid. This reaction can be catalyzed by various agents, including acid catalysts like sulfuric acid or enzymatic catalysts such as lipases. The reaction conditions often include elevated temperatures and the removal of water to drive the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of immobilized enzymes can also enhance the efficiency and sustainability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
D-Glucitol 1,3,4,5,6-pentalaurate can undergo various chemical reactions, including:
Hydrolysis: Breaking down the ester bonds to yield D-glucitol and lauric acid.
Oxidation: Oxidizing the hydroxyl groups to form corresponding ketones or aldehydes.
Reduction: Reducing the ester groups to alcohols.
Common Reagents and Conditions
Hydrolysis: Typically performed in the presence of water and an acid or base catalyst.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Major Products Formed
Hydrolysis: D-glucitol and lauric acid.
Oxidation: Various ketones or aldehydes depending on the specific hydroxyl group oxidized.
Reduction: Alcohols derived from the ester groups.
Wissenschaftliche Forschungsanwendungen
D-Glucitol 1,3,4,5,6-pentalaurate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical reactions and formulations.
Biology: Employed in the study of cell membranes and as a component in liposome formulations.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of cosmetics, food additives, and biodegradable plastics.
Wirkmechanismus
The mechanism of action of D-Glucitol 1,3,4,5,6-pentalaurate is primarily related to its amphiphilic properties. It can interact with both hydrophilic and hydrophobic molecules, making it an effective emulsifier and surfactant. This interaction is facilitated by the esterified lauric acid chains, which can embed in lipid bilayers or interact with hydrophobic substances, while the D-glucitol backbone remains hydrophilic.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
D-Glucitol 1,3,4,5,6-pentaacetate: Another esterified derivative of D-glucitol, but with acetic acid instead of lauric acid.
D-Glucitol 1,3,4,5,6-pentastearate: Esterified with stearic acid, resulting in different hydrophobic properties.
D-Glucitol 1,3,4,5,6-pentapalmitate: Esterified with palmitic acid, offering a balance between hydrophilic and hydrophobic interactions.
Uniqueness
D-Glucitol 1,3,4,5,6-pentalaurate is unique due to its specific esterification with lauric acid, which provides a distinct balance of hydrophilic and hydrophobic properties. This makes it particularly effective in applications requiring emulsification and surfactant properties.
Eigenschaften
CAS-Nummer |
94108-71-1 |
|---|---|
Molekularformel |
C66H124O11 |
Molekulargewicht |
1093.7 g/mol |
IUPAC-Name |
[(2S,3R,4R,5R)-3,4,5,6-tetra(dodecanoyloxy)-2-hydroxyhexyl] dodecanoate |
InChI |
InChI=1S/C66H124O11/c1-6-11-16-21-26-31-36-41-46-51-60(68)73-56-58(67)65(76-63(71)54-49-44-39-34-29-24-19-14-9-4)66(77-64(72)55-50-45-40-35-30-25-20-15-10-5)59(75-62(70)53-48-43-38-33-28-23-18-13-8-3)57-74-61(69)52-47-42-37-32-27-22-17-12-7-2/h58-59,65-67H,6-57H2,1-5H3/t58-,59+,65+,66+/m0/s1 |
InChI-Schlüssel |
SIEDUZNVHFJQQF-LVOMGTGVSA-N |
Isomerische SMILES |
CCCCCCCCCCCC(=O)OC[C@@H]([C@H]([C@@H]([C@@H](COC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)O |
Kanonische SMILES |
CCCCCCCCCCCC(=O)OCC(C(C(C(COC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


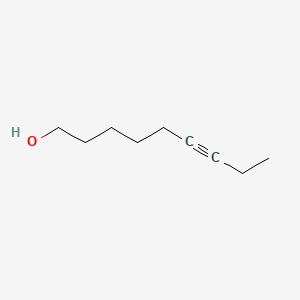
![Methyl 8-chloro-4-methylsulfanyl-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12641947.png)
![Tert-butyl 4-[[5-methyl-2-(pyrrolidin-1-yl)phenyl]methyl]piperazine-1-carboxylate](/img/structure/B12641962.png)
![(E)-12-Methoxy-7-methyl-9,10-dihydrodibenzo[b,j][1]oxacycloundecin-5(8H)-one](/img/structure/B12641970.png)
![5-[(4-fluorophenyl)carbonyl]-4-hydroxy-6-(3-methoxyphenyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one](/img/structure/B12641973.png)
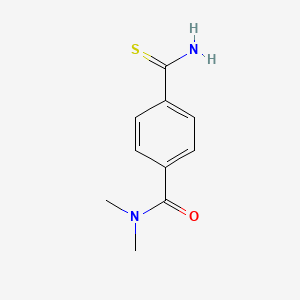
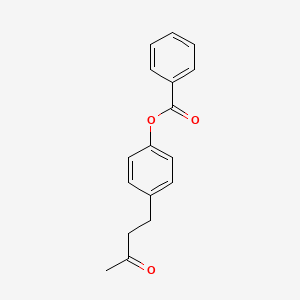
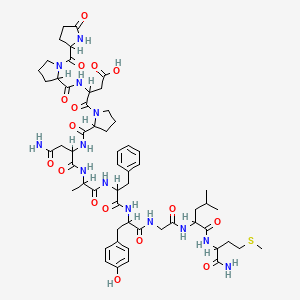
![4-[4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]piperidin-3-ol](/img/structure/B12641994.png)

